5-Bromo-2-chloro-4-fluoroanisole
Description
Significance of Halogenated Aromatic Ethers in Advanced Organic Synthesis
Halogenated aromatic ethers are pivotal building blocks in the landscape of modern organic synthesis. The presence of halogen atoms provides a handle for a multitude of chemical reactions, most notably cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. acs.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of molecules with significant applications in various fields.
The incorporation of halogens into aromatic ethers can significantly influence the bioactivity, stability, and lipophilicity of the resulting compounds. numberanalytics.com This makes them highly valuable intermediates in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of numerous antibacterial agents and anticancer drugs relies on the strategic halogenation of aromatic rings. numberanalytics.com Furthermore, halogenated ethers are integral to materials science, contributing to the creation of specialty polymers and coatings with enhanced properties like thermal stability and chemical resistance. chemimpex.comwikipedia.org The Williamson ether synthesis, a classic method for preparing ethers, often utilizes halogenated hydrocarbons as alkylating agents, further highlighting the importance of this class of compounds in organic chemistry. francis-press.com
Overview of Strategic Importance of 5-Bromo-2-chloro-4-fluoroanisole in Contemporary Chemical Research
This compound is a polyhalogenated aromatic ether that has garnered significant attention in contemporary chemical research due to its unique substitution pattern. chemimpex.com The presence of three different halogen atoms (bromine, chlorine, and fluorine) at specific positions on the anisole (B1667542) ring makes it a highly versatile and valuable intermediate for the synthesis of complex, high-value molecules.
The distinct reactivity of each halogen atom allows for selective functionalization through various cross-coupling reactions. This regioselectivity is a critical advantage in multi-step syntheses, enabling chemists to introduce different functional groups at specific sites on the aromatic ring with a high degree of control. This capability is particularly crucial in medicinal chemistry for the design of targeted therapies and in the development of new agrochemicals like herbicides and fungicides. chemimpex.com For example, this compound is utilized as a key intermediate in the synthesis of the anti-diabetic drug Empagliflozin. google.com
The table below outlines some of the key properties and identifiers of this compound.
| Property | Value |
| Molecular Formula | C7H5BrClFO |
| Molecular Weight | 239.47 g/mol |
| CAS Number | 146447-18-9 |
| Synonym | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene |
Data sourced from multiple chemical suppliers and databases. calpaclab.comkeyorganics.net
Challenges and Opportunities in the Study of Complex Halogenated Anisoles
The study of complex halogenated anisoles, while rich with opportunity, is not without its challenges. A primary hurdle lies in achieving site-selective reactions. acs.orgnih.govresearchgate.net When multiple, yet identical, halogen atoms are present, differentiating between them to achieve a specific substitution pattern can be difficult due to their similar reactivities. acs.orgnih.gov Overcoming this requires the development of sophisticated catalysts, reagents, and reaction strategies. researchgate.net
Another significant challenge is the potential for catalyst deactivation, particularly in greener, heterogeneous catalytic processes designed to replace traditional Lewis acids. researchgate.net Fouling of the catalyst by reaction products and byproducts can impede the commercial viability of these more environmentally friendly methods. researchgate.net
Despite these challenges, the field is ripe with opportunities. The development of new catalytic systems that can differentiate between various halogen substituents is a major area of ongoing research. nih.gov Success in this arena would significantly enhance the efficiency of synthesizing complex molecules, reducing waste and expanding the accessible chemical space. researchgate.net Furthermore, the unique properties of polyhalogenated anisoles make them ideal candidates for exploring new frontiers in materials science and medicinal chemistry. The ability to fine-tune the electronic and physical properties of molecules by strategically incorporating different halogens opens the door to the design of novel materials with tailored functionalities and drug candidates with improved efficacy and pharmacokinetic profiles. numberanalytics.com
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHCBZTZQFNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436928 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146447-18-9 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Regiochemical Control in the Preparation of 5 Bromo 2 Chloro 4 Fluoroanisole and Analogues
Established Synthetic Pathways for Substituted Anisoles
Electrophilic Aromatic Substitution Strategies and Regioselectivity Considerations for Halogenation of Anisoles
Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. In the context of anisole (B1667542), the methoxy (B1213986) (-OCH3) group plays a pivotal role in directing the regiochemical outcome of the reaction. organicchemistrytutor.comyoutube.com The methoxy group is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. youtube.comlibretexts.org This activation is not uniform across the ring; through resonance effects, the ortho and para positions become significantly more electron-rich than the meta position. organicchemistrytutor.comyoutube.com Consequently, the methoxy group is classified as an ortho, para-director. organicchemistrytutor.com
When multiple substituents are present on the anisole ring, the directing effects become more complex. The most activating group generally dictates the position of the incoming electrophile. masterorganicchemistry.com For instance, in a disubstituted benzene ring, the more strongly activating substituent will "win" in directing the substitution. masterorganicchemistry.com Furthermore, steric hindrance can play a significant role, with substitution at less sterically crowded positions being favored. masterorganicchemistry.com
A practical example is the synthesis of 2-fluoro-4-bromoanisole, where 2-fluoroanisole (B128887) is treated with bromine. The fluorine atom and the methoxy group both direct incoming electrophiles. In this case, bromination occurs at the position para to the fluorine and ortho to the methoxy group, yielding the desired product in high yield. prepchem.com
Nucleophilic Aromatic Substitution Approaches in Polyhalogenated Systems
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
In polyhalogenated systems, the halogen atoms themselves can act as leaving groups. The reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I, which is counterintuitive to the trend observed in aliphatic nucleophilic substitutions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the carbon atom it is attached to more electrophilic. youtube.com
The synthesis of 3-substituted anisoles from 3-substituted nitrobenzenes provides a relevant example. Here, the nitro group activates the ring for nucleophilic attack by methoxide, leading to the displacement of the nitro group. acs.org This approach highlights the utility of SNAr in installing the anisole functionality onto a pre-functionalized aromatic ring. While less common for the direct introduction of halogens, SNAr can be a powerful tool for modifying polyhalogenated aromatic systems. It's important to note that some SNAr reactions may proceed through a concerted mechanism rather than the classical two-step process. nih.gov
Advanced Catalytic Systems for Halogenated Anisole Synthesis
Modern organic synthesis has increasingly turned to transition metal catalysis to achieve high efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer powerful alternatives to traditional synthetic strategies for preparing halogenated anisoles.
Palladium-Catalyzed Cross-Coupling Reactions in Halogenated Arenes
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules. researchgate.netacs.org These reactions provide a general and powerful method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netacs.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com
In the context of halogenated arenes, palladium catalysis allows for the selective functionalization of specific C-X bonds (where X is a halogen). nih.gov The reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl > F. This selectivity allows for the stepwise functionalization of polyhalogenated arenes. For example, a more reactive C-Br bond can be selectively coupled while leaving a C-Cl bond intact for a subsequent transformation. nih.gov This chemoselectivity is a powerful tool for the synthesis of complex molecules. researchgate.net
The synthesis of biaryl compounds through the Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a prime example of the power of this methodology. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, with specialized ligands being developed for the coupling of even unactivated aryl chlorides. researchgate.net
Transition Metal-Mediated Carbon-Halogen Bond Functionalization
Beyond palladium, a broader range of transition metals are being employed to catalyze the formation of carbon-halogen bonds. researchgate.netdntb.gov.uascinito.ai These methods often proceed through different mechanistic pathways, including C-H activation, offering novel routes to halogenated organic compounds. researchgate.net The directing group-assisted regioselective C-H activation allows for the installation of functional groups at specific positions on an aromatic ring. nih.gov
Transition metal-mediated fluorination has been a particularly active area of research, given the importance of fluorinated compounds in various fields. researchgate.net These methods provide alternatives to traditional fluorinating agents, which can be harsh and non-selective. The development of catalysts that can mediate the formation of C-F bonds from organometallic precursors has significantly advanced the field of fluorination chemistry. researchgate.net
Chemo- and Regioselective Synthesis of 5-Bromo-2-chloro-4-fluoroanisole: Specific Challenges and Solutions
The synthesis of this compound is a formidable challenge due to the need to control the precise placement of three different halogen atoms on the anisole ring. The directing effects of the methoxy group and the already present halogens must be carefully considered to achieve the desired regiochemistry.
A plausible retrosynthetic analysis might start from a precursor such as 5-bromo-2-chloro-4-fluorobenzaldehyde. synquestlabs.com The aldehyde could potentially be converted to a phenol (B47542), which could then be methylated to form the anisole. However, the initial synthesis of the aldehyde itself requires careful control of halogenation steps.
Given the directing effects of the substituents, a likely synthetic route would involve a stepwise introduction of the halogens. For example, starting with a fluoroanisole, one could introduce a chlorine atom and then a bromine atom, or vice versa. The order of these steps would be critical in determining the final substitution pattern. The directing effects of the methoxy group (ortho, para-directing and activating), fluorine (ortho, para-directing and deactivating), and chlorine (ortho, para-directing and deactivating) would need to be carefully orchestrated. youtube.comsparkl.melibretexts.org
For instance, starting with 4-fluoroanisole, chlorination would likely occur at the 2-position, directed by the powerful activating effect of the methoxy group. Subsequent bromination of the resulting 2-chloro-4-fluoroanisole (B1586196) would then be directed by both the methoxy and chloro groups to the 5-position.
An alternative approach could involve the synthesis of an appropriately substituted phenol followed by methylation. For example, the synthesis of 2-bromo-4-fluoroanisole (B1266214) can be achieved by methylating 2-bromo-4-fluorophenol. chemicalbook.com A similar strategy could be envisioned for this compound, although the synthesis of the corresponding phenol would be equally challenging.
The table below outlines the directing effects of the relevant substituents, which are crucial for planning a successful synthesis.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -OCH3 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |
| -F | -I (withdrawing) | +R (donating, weak) | Deactivating | Ortho, Para |
| -Cl | -I (withdrawing) | +R (donating, weak) | Deactivating | Ortho, Para |
| -Br | -I (withdrawing) | +R (donating, weak) | Deactivating | Ortho, Para |
Controlling the regioselectivity in the synthesis of this compound remains a significant synthetic puzzle. A successful strategy will likely involve a multi-step sequence that carefully leverages the interplay of the electronic and steric effects of the substituents at each stage. Advanced catalytic methods may offer more direct and selective routes in the future.
Strategies for Minimizing Isomeric Byproducts (e.g., 6-bromo-2-chloro-4-fluoroanisole)
The direct bromination of 2-chloro-4-fluoroanisole (CFA) to produce this compound (5-BCFA) is often complicated by the formation of the isomeric byproduct, 6-bromo-2-chloro-4-fluoroanisole (6-BCFA). googleapis.com The substitution pattern of 5-BCFA makes its selective synthesis a notable challenge. googleapis.com
One approach to address this involves the careful selection of reaction conditions. For instance, the bromination of CFA using bromine in the presence of aqueous zinc bromide (ZnBr2) at 50°C has been investigated. High-performance liquid chromatography (HPLC) analysis of the reaction mixture revealed the presence of both the desired 5-BCFA and the undesired 6-BCFA, along with unreacted starting material and other impurities. googleapis.com Specifically, one documented experiment yielded a mixture containing 78.8% 5-BCFA and 12.9% 6-BCFA, highlighting the competitive nature of the bromination at different positions on the aromatic ring. googleapis.com
The formation of these isomers is governed by the directing effects of the substituents already present on the anisole ring. The methoxy group (-OCH3) is an ortho-, para-director, while the halogens (chloro- and fluoro-) are also ortho-, para-directing but are deactivating. The interplay of these electronic and steric effects influences the position of the incoming electrophile (bromine).
To favor the formation of the desired 5-bromo isomer, alternative synthetic routes can be employed. These multi-step syntheses, while potentially more complex, can offer greater control over regioselectivity, thereby reducing the formation of the 6-bromo byproduct. googleapis.com However, such routes can be more expensive for large-scale industrial production. googleapis.com
A comparative preparation of 6-bromo-2-chloro-4-fluoroanisole is often detailed alongside the synthesis of the 5-bromo isomer to provide a benchmark for analytical comparison and to better understand the factors influencing isomeric distribution. googleapis.com
Utilization of Blocking Group Strategies in Directed Aromatic Functionalization
To overcome the challenge of forming specific isomers in polysubstituted aromatic systems, chemists often employ blocking group strategies. This technique involves temporarily introducing a group onto the aromatic ring to block a specific position, thereby directing subsequent substitution to the desired, unblocked position. After the desired functionalization is complete, the blocking group is removed.
A common and effective blocking group is the sulfonyl group (-SO3H). masterorganicchemistry.com This group can be introduced onto an aromatic ring, such as anisole, through sulfonation with SO3 in the presence of a strong acid. masterorganicchemistry.com The bulky sulfonyl group will typically add to the para position. masterorganicchemistry.com With the para position blocked, subsequent electrophilic aromatic substitution, such as bromination, is directed to the ortho position. masterorganicchemistry.com Following the introduction of the desired substituent, the sulfonyl group can be removed by treatment with strong acid and heat. masterorganicchemistry.com This strategy can be adapted and combined with other synthetic transformations to achieve complex substitution patterns. masterorganicchemistry.com
Another blocking group that can be utilized is the tert-butyl group. masterorganicchemistry.com Similar to the sulfonyl group, the bulky tert-butyl group can be introduced to block a reactive site, typically the para position. masterorganicchemistry.com For example, in the synthesis of a 2-hydroxy benzophenone (B1666685) derivative from anisole, a tert-butyl group is first added to the para position. masterorganicchemistry.com A subsequent Friedel-Crafts acylation then occurs exclusively at the ortho position. masterorganicchemistry.com The tert-butyl group can later be removed, often under conditions that may also cleave other functional groups, such as a methyl ether. masterorganicchemistry.com
These blocking group strategies offer a powerful tool for controlling regiochemistry in the synthesis of complex molecules like this compound and its analogues, ensuring the desired isomer is obtained with high purity.
Green Chemistry Principles in Halogenated Anisole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to reduce environmental impact and improve sustainability. mdpi.com These principles focus on aspects such as the use of safer solvents, energy efficiency, waste reduction, and atom economy. mdpi.com
One area of focus is the use of more environmentally benign solvents. Anisole itself has been identified as a solvent with a favorable sustainability profile and has been explored as an alternative to traditional fossil-fuel-derived solvents in processes like hydroformylation. rsc.org The development of solvent-free synthesis methods is another key strategy. mdpi.com For instance, mechanochemical grinding procedures have been developed for the facile synthesis of N-substituted amines. mdpi.com
In the context of halogenation, mechanochemistry offers a green and efficient alternative to traditional solution-based methods. beilstein-journals.org A catalyst-free halogenation of phenols and anilines has been developed using an electrical mortar and pestle with polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary. beilstein-journals.org This method allows for the synthesis of mono-, di-, and tri-halogenated products in high yields within a short reaction time by controlling the stoichiometry of N-halosuccinimides. beilstein-journals.org This approach is noted for its simplicity, cost-effectiveness, and atom economy. beilstein-journals.org
Furthermore, the development of one-pot synthesis methods contributes to the principles of green chemistry by reducing the number of reaction steps, minimizing the need for purification of intermediates, and consequently lowering solvent consumption and waste generation. google.com For example, a one-pot synthesis for 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) has been developed where the same Lewis acid is used as a catalyst for both a Friedel-Crafts acylation and a subsequent reduction, significantly reducing catalyst consumption. google.com
The use of recyclable catalysts and the prevention of hazardous waste are also central to green chemistry approaches in the synthesis of halogenated compounds. mdpi.com By integrating these principles, the synthesis of valuable intermediates like this compound can be made more environmentally sustainable.
Mechanistic Organic Chemistry of 5 Bromo 2 Chloro 4 Fluoroanisole Reactivity
Reaction Pathways and Kinetics of Halogen Exchange and Functionalization in Polyhalogenated Anisoles
Halogen exchange reactions in aryl halides are fundamental transformations in organic synthesis, allowing for the introduction of various functional groups. In polyhalogenated systems like 5-Bromo-2-chloro-4-fluoroanisole, the selective activation of one carbon-halogen bond over others is a key challenge. Metal-mediated processes are often employed to facilitate these transformations, which are otherwise difficult to achieve.
The reactivity of the carbon-halogen bonds in this compound towards halogen exchange is expected to follow the general trend of C-Br > C-Cl > C-F. This is due to the decreasing bond dissociation energies down the halogen group. Consequently, the C-Br bond is the most likely site for initial reaction in processes like metal-mediated halogen exchange.
The functionalization of polyhalogenated anisoles can also proceed through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the halogens and the activating effect of the methoxy (B1213986) group can facilitate the displacement of a halide by a nucleophile. The position of substitution will be governed by the relative activation of the different halogenated sites and the stability of the Meisenheimer intermediate. The fluorine atom, being the most electronegative, would strongly activate the positions ortho and para to it for nucleophilic attack. However, the C-F bond is the strongest, making it the least likely to be displaced.
Investigation of Carbon-Halogen Bond Activation Mechanisms
The activation of the carbon-halogen bonds in this compound is a critical step in many of its reactions. This can occur through several mechanisms, including homolytic cleavage, electron-transfer pathways, and oxidative addition to a metal center.
In photochemical reactions, the cleavage of a carbon-halogen bond can proceed via two primary pathways: homolytic cleavage to generate a radical pair (an aryl radical and a halogen atom), or an electron-transfer process, which can lead to the formation of a radical ion pair. The preferred pathway is often influenced by the solvent polarity and the nature of the halogen.
Studies on analogous compounds like haloanilines suggest that in nonpolar solvents, homolytic cleavage may be more prevalent, while in polar solvents, electron-transfer pathways leading to heterolytic cleavage can become significant. nih.gov For this compound, irradiation with UV light could lead to the formation of an excited triplet state. In a polar medium, it is conceivable that this excited state could undergo heterolytic cleavage, particularly of the C-Cl and C-Br bonds, which is often found to be exothermic in such environments. nih.gov
The competition between these pathways is also influenced by the presence of electron donors or acceptors. In the presence of an electron donor, a photoinduced electron transfer can occur, leading to the formation of a radical anion of the haloanisole, which can then fragment to release a halide ion.
The strength of the carbon-halogen bond is a key determinant of its reactivity. The bond dissociation enthalpies (BDEs) for carbon-halogen bonds in aromatic systems generally follow the order C-F > C-Cl > C-Br > C-I. While specific BDE values for this compound are not available, we can infer the relative strengths from general trends and data for related compounds.
Table 1: Representative Carbon-Halogen Bond Dissociation Enthalpies (BDEs) for Halobenzenes (kcal/mol)
| Halogen | BDE (kcal/mol) |
| C-F | ~125 |
| C-Cl | ~96 |
| C-Br | ~81 |
| C-I | ~65 |
This table presents approximate BDE values for halobenzenes to illustrate the general trend. Actual values for this compound will be influenced by the presence of other substituents.
Based on these trends, the C-Br bond in this compound is the weakest, followed by the C-Cl bond, and finally the C-F bond. This suggests that reactions involving the cleavage of a carbon-halogen bond, such as radical reactions or metal-catalyzed cross-coupling reactions, will preferentially occur at the C-Br bond.
The position of the halogens on the aromatic ring also influences the BDEs. The electronic effects of the methoxy group and the other halogens will modulate the bond strengths. The electron-donating methoxy group can slightly weaken the C-X bonds, particularly at the ortho and para positions, by increasing the electron density in the ring. Conversely, the electron-withdrawing halogens will have a more complex effect, influencing the stability of the resulting aryl radical.
Role of Electronic and Steric Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by a delicate balance of electronic and steric effects.
The methoxy group is an activating, ortho-, para-directing group due to its +M (mesomeric) effect, which donates electron density to the aromatic ring. This effect increases the nucleophilicity of the ring and can influence the regioselectivity of electrophilic aromatic substitution reactions, should they be forced to occur on such a deactivated ring.
The halogens (Br, Cl, F) are deactivating groups due to their -I (inductive) effect, which withdraws electron density from the ring, making it less susceptible to electrophilic attack. However, they are also ortho-, para-directing due to their +M effect, where their lone pairs can be delocalized into the ring. In the case of this compound, the combined deactivating effect of the three halogens makes electrophilic substitution challenging.
In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing effects of the halogens are crucial for activating the ring towards nucleophilic attack. The fluorine atom at position 4 would strongly activate the ortho position (position 5, occupied by bromine) and the other ortho position (position 3, which is unsubstituted).
Steric hindrance also plays a significant role. The presence of substituents ortho to the methoxy group (the chlorine atom at position 2) can hinder the approach of reagents to this part of the molecule. This steric crowding can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in metal-catalyzed cross-coupling reactions, the accessibility of the C-Br bond at position 5 will be a factor in its reactivity.
A theoretical study on substituted anisoles has shown that electron-donating groups tend to destabilize the O-CH₃ bond, while electron-withdrawing groups have the opposite effect. nih.gov This suggests that the halogen substituents in this compound will contribute to the stability of the ether linkage.
Photochemical Reactivity of Haloanisoles
The photochemical behavior of haloaromatic compounds is of environmental and synthetic importance. The absorption of UV light by this compound can lead to the excitation of the molecule to a higher electronic state, which can then undergo various chemical transformations.
As discussed previously, the primary photochemical processes for haloaromatics involve the cleavage of the carbon-halogen bond. nih.gov For this compound, given the relative bond strengths, photodissociation of the C-Br bond is the most likely initial event.
The photochemistry of related compounds like 4-haloanilines has been shown to proceed from the triplet state. nih.gov It is plausible that a similar mechanism operates for this compound. The efficiency of photodehalogenation can be highly dependent on the solvent. For instance, in protic solvents, heterolytic cleavage can be facilitated, leading to the formation of a phenyl cation and a halide anion. nih.gov In the case of this compound, this could lead to the formation of a bromo-chloro-fluorophenol derivative after reaction with water.
The presence of multiple halogens introduces the possibility of sequential photodehalogenation. The initial photoproduct, a chloro-fluoroanisole radical or cation, could potentially undergo further photochemical reactions, leading to a complex mixture of products.
Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation of 5 Bromo 2 Chloro 4 Fluoroanisole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Analysis
Application of Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) in Elucidating Reaction Intermediates and Products
Multi-dimensional NMR techniques are powerful tools for piecing together the connectivity of atoms within a molecule, which is essential for identifying reaction intermediates and final products in reactions involving 5-Bromo-2-chloro-4-fluoroanisole.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In the context of this compound, COSY would be instrumental in confirming the relative positions of the aromatic protons by identifying which protons are adjacent to each other. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduuvic.ca This is crucial for assigning the signals in the ¹³C NMR spectrum to their corresponding protons on the aromatic ring and the methoxy (B1213986) group.
Table 1: Hypothetical Application of 2D NMR in Analyzing a Reaction Product of this compound
| Technique | Observed Correlation | Inferred Structural Information |
| COSY | Correlation between two aromatic protons. | Confirms the adjacency of these protons on the benzene (B151609) ring. |
| HSQC | Correlation between an aromatic proton signal and a specific aromatic carbon signal. | Assigns the chemical shift of the carbon directly attached to that proton. |
| HMBC | Correlation between the methoxy protons and an aromatic carbon. | Identifies the carbon atom to which the methoxy group is bonded. |
| HMBC | Correlation between an aromatic proton and a carbon atom two or three bonds away. | Confirms the connectivity and substitution pattern of the aromatic ring. |
Fluorine-19 NMR for Probing Electronic Environments
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. In this compound, the ¹⁹F NMR spectrum would consist of a single signal, and its chemical shift would provide valuable information about the electron-withdrawing or electron-donating effects of the other substituents on the ring. Changes in this chemical shift during a reaction can be used to monitor the transformation of the molecule and infer changes in the electronic distribution of the aromatic system. While specific data for the title compound is scarce, data for similar fluoroanisole compounds is available. spectrabase.comchemicalbook.com
Infrared (IR) Spectroscopy for Characterization of Functional Group Transformations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. sns.it In the context of this compound, the IR spectrum would exhibit characteristic absorption bands for the C-O stretching of the anisole (B1667542) ether linkage, C-H bonds of the aromatic ring and the methyl group, and the C-X (halogen) bonds. spectroscopyonline.compearson.com The position and intensity of the C-O stretching bands can be influenced by the electronic effects of the halogen substituents. During a chemical reaction, changes in the IR spectrum, such as the appearance or disappearance of bands corresponding to specific functional groups (e.g., the conversion of the methoxy group to a hydroxyl group), provide direct evidence of the transformation. mdpi.com
Table 2: Expected IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2950 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (ether) | Asymmetric Stretching | 1275 - 1200 |
| C-O (ether) | Symmetric Stretching | 1075 - 1020 |
| C-Cl | Stretching | 850 - 550 |
| C-Br | Stretching | 690 - 515 |
| C-F | Stretching | 1400 - 1000 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis in Reaction Monitoring
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (239.47 g/mol ). labproinc.comchemimpex.com A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a 3:1 ratio), the molecular ion will appear as a cluster of peaks, which is a definitive signature for the presence of these halogens. miamioh.edudocbrown.info
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the molecule under electron impact can lead to the formation of characteristic fragment ions. For instance, the loss of a methyl group from the ether, or the loss of a halogen atom, would result in specific fragment ions that can be used to confirm the structure of the molecule and to identify unknown products in a reaction mixture. raco.cat
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π-π* transitions of the benzene ring. The position and intensity of these absorption bands are influenced by the substituents on the ring.
UV-Vis spectroscopy is particularly useful for monitoring the progress of photochemical reactions. For example, in a reaction where this compound is a reactant, the disappearance of its characteristic absorption band can be monitored over time to determine the reaction rate. researchgate.net Conversely, the appearance of new absorption bands can indicate the formation of products or intermediates.
In Situ Spectroscopic Methods for Real-Time Reaction Monitoring
In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples from the reaction mixture. mt.comspectroscopyonline.com This provides a dynamic view of the reaction, enabling the observation of transient intermediates and the determination of reaction kinetics. sintef.no Techniques like in situ FTIR and Raman spectroscopy can be employed to track the changes in functional groups throughout a reaction involving this compound. mdpi.com Similarly, in situ UV-Vis spectroscopy can monitor changes in the electronic structure of the reactants and products in real-time. rsc.org This approach is invaluable for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism.
Applications and Research Trajectories of 5 Bromo 2 Chloro 4 Fluoroanisole in Advanced Materials and Medicinal Chemistry
Role as a Key Intermediate in Pharmaceutical Synthesis
5-Bromo-2-chloro-4-fluoroanisole is a significant intermediate in the synthesis of pharmaceuticals. chemimpex.com Its unique halogen substitutions provide a reactive yet stable scaffold for constructing more complex, biologically active molecules. chemimpex.com The compound's structure allows for selective chemical reactions, a desirable trait in the multi-step processes typical of drug development. chemimpex.com
Development of Biologically Active Molecules
The primary application of this compound in medicinal chemistry is as a foundational component for creating novel, biologically active molecules. chemimpex.com Researchers leverage its distinct chemical properties to build complex molecular architectures necessary for therapeutic efficacy. chemimpex.com It is particularly noted for its use in the development of anti-cancer agents and antibiotics, where the specific arrangement of its atoms can contribute to the final product's mechanism of action. chemimpex.com
Design of Targeted Therapies
The compound's utility extends to the design of targeted therapies. chemimpex.com The development of such treatments requires precise molecular structures that can interact specifically with biological targets like proteins or enzymes. The stable yet reactive nature of this compound makes it an advantageous starting material for creating these targeted drugs. chemimpex.com
Application in Agrochemical Development and Crop Protection Agents
In the agricultural sector, this compound is instrumental in the formulation of new agrochemicals. chemimpex.com It serves as a key intermediate in the synthesis of both herbicides and fungicides. chemimpex.comfishersci.com The resulting products are designed to enhance crop protection and improve yields, contributing to agricultural innovation. chemimpex.com The compound's stable chemical structure ensures reliability in the synthesis of these complex agricultural products. chemimpex.com
Potential in Specialty Polymer and Coating Development
The material science industry utilizes this compound in the creation of specialty polymers and coatings. chemimpex.com The inclusion of this fluorinated compound can impart desirable properties to the final materials, such as enhanced chemical resistance and thermal stability. chemimpex.com These high-performance polymers are suitable for use in harsh environments where durability is crucial. syensqo.com
Exploration in Environmental Remediation Processes, Specifically Degradation of Pollutants
There is emerging research into the application of this compound in environmental remediation. chemimpex.com Scientists are exploring its potential to aid in the breakdown of pollutants found in soil and water. chemimpex.com This application is still in the exploratory phase but highlights the versatility of the compound beyond synthesis.
Future Prospects for Novel Chemical Entities Derived from this compound
The unique properties of this compound suggest a promising future for the development of new chemical entities. chemimpex.com Its role as a versatile building block is expected to continue expanding as researchers find new ways to incorporate it into novel molecular designs. chemimpex.comsyensqo.com The ongoing exploration of its potential in pharmaceuticals, agrochemicals, and material science indicates a strong outlook for its continued importance in research and development. chemimpex.com
Future Directions and Challenges in 5 Bromo 2 Chloro 4 Fluoroanisole Research
Development of More Efficient and Sustainable Synthetic Routes
A significant challenge in the synthesis of 5-Bromo-2-chloro-4-fluoroanisole lies in achieving high regioselectivity. The direct bromination of its precursor, 2-chloro-4-fluoroanisole (B1586196), often yields a mixture of isomers, including the undesired 6-bromo-2-chloro-4-fluoroanisole. googleapis.com Current patented methods have made strides by employing a recyclable aqueous zinc bromide (ZnBr₂) catalytic system to favor the formation of the desired 5-bromo isomer, moving away from environmentally taxing and non-recyclable catalysts like aluminum chloride. googleapis.comgoogle.com
However, the pursuit of greater efficiency and sustainability continues. Future research is expected to focus on several key areas:
Process Optimization: Further refinement of existing methods to increase the yield of the 5-bromo isomer and minimize side products. This includes fine-tuning reaction conditions such as temperature, concentration, and reaction time.
Green Solvents: While current methods use aqueous media, exploring alternative green solvents could further enhance the sustainability profile. Anisole (B1667542) itself has been investigated as a sustainable solvent in other chemical processes like hydroformylation. researchgate.netrsc.org However, life cycle assessments indicate that anisole's own multi-step synthesis can have a notable environmental impact compared to single-step processes for traditional solvents, highlighting the need for a holistic evaluation when selecting "green" alternatives. rsc.org
Flow Chemistry: Implementing continuous flow manufacturing processes could offer better control over reaction parameters, leading to improved selectivity, enhanced safety, and reduced waste compared to traditional batch processing.
Reducing Synthesis Steps: A major goal in industrial chemistry is to reduce the number of steps in a synthesis, which lowers costs and environmental impact. googleapis.com Developing a more direct route to this compound that avoids costly multi-step procedures remains a key objective. googleapis.com
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield
The catalyst is central to controlling the regioselectivity of the bromination of 2-chloro-4-fluoroanisole. While the zinc halide system represents a significant improvement, there is ample room for the exploration of more advanced catalytic technologies. googleapis.comjustia.com
Future research will likely investigate:
Palladium-Based Catalysts: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions involving aryl halides. dartmouth.edu Although not directly used for the primary bromination, derivatives of this compound could be synthesized using palladium-catalyzed reactions like Suzuki or Sonogashira couplings. wiley-vch.dersc.org
Ligand-Free Systems: To improve cost-effectiveness and sustainability, ligand-free metal-catalyzed reactions are gaining traction. rsc.org Developing a ligand-free catalyst for the synthesis or subsequent reactions of this compound would be a significant advancement, reducing costs and simplifying purification. rsc.org
Heterogeneous Catalysts: Shifting from homogeneous catalysts, like the dissolved ZnBr₂, to solid, heterogeneous catalysts could simplify catalyst recovery and recycling, further improving the process's sustainability.
Bio-supported Catalysts: The use of bio-supported palladium nanoparticles has been shown to be effective for cross-coupling reactions in aqueous media, offering high recyclability and aligning with green chemistry principles. rsc.org
The table below compares the current catalytic system with potential future alternatives for reactions involving halogenated anisoles.
| Catalytic System | Key Features | Potential Application for 5-BCFA Research | Advantages | Challenges |
| Aqueous Zinc Halide (ZnBr₂) | Homogeneous catalyst used for electrophilic bromination. googleapis.com | Current primary synthesis of 5-BCFA. justia.com | Recyclable aqueous medium; avoids harsh acids. googleapis.com | Moderate regioselectivity; requires separation of isomers. googleapis.com |
| Palladium with Phosphine Ligands | Versatile for C-C bond formation (e.g., Suzuki coupling). wiley-vch.de | Creating derivatives from the 5-BCFA building block. | High efficiency and functional group tolerance. wiley-vch.de | Cost of palladium; toxicity and air-sensitivity of ligands. rsc.org |
| Ligand-Free Palladium | Simplified palladium catalyst system without supporting ligands. rsc.org | Sustainable derivatization of 5-BCFA. | Cost-effective; simplified reaction setup and purification. rsc.org | May have lower activity or require higher temperatures for some substrates. rsc.org |
| Bio-supported Nanoparticles | Palladium nanoparticles supported on a biological matrix. rsc.org | Green cross-coupling reactions to make derivatives. | Highly recyclable; can be used in water. rsc.org | Scalability and stability of the support material. |
Deeper Mechanistic Understanding of Complex Transformations
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. googleapis.comgoogle.com The outcome of this reaction is governed by the complex interplay of the directing effects of the methoxy (B1213986), chloro, and fluoro groups on the aromatic ring. A deeper mechanistic understanding is crucial for overcoming the challenge of regioselectivity.
Recent research has shown that the traditional textbook mechanism for EAS, which proceeds through a stable arenium ion intermediate (a σ-complex), is not universal. acs.orgnih.govmasterorganicchemistry.com For activated rings like anisole, alternative pathways may be at play:
Concerted Mechanisms: Some halogenation reactions may proceed through a single transition state without forming a distinct intermediate. acs.orgnih.gov
Addition-Elimination Pathways: The reaction could involve the formation of addition byproducts that subsequently eliminate to form the final substituted product. acs.orgnih.gov
Future investigations will leverage both experimental and computational tools to elucidate the precise mechanism for the bromination of 2-chloro-4-fluoroanisole. Understanding whether the reaction is concerted or stepwise, and identifying the exact structure of the transition states, will allow chemists to rationally design reaction conditions and catalysts that favor the desired 5-bromo product. Valence bond (VB) theory and Density Functional Theory (DFT) are powerful computational tools that can model these reaction pathways and provide insights that are difficult to obtain through experiments alone. nih.gov
Expansion of Applications in Emerging Fields
While the primary established use of this compound is as an intermediate for agrochemicals, specifically herbicides, its identity as a poly-halogenated fluorinated building block opens the door to a much wider range of applications. googleapis.comtcichemicals.comgoogle.com Fluorine-containing compounds are of immense importance in modern science due to the unique properties they impart to molecules. alfa-chemistry.comtandfonline.com
Potential emerging applications include:
Medicinal Chemistry: The introduction of fluorine and other halogens can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. bohrium.comnih.gov this compound could serve as a starting point for the synthesis of novel drug candidates for various diseases. alfa-chemistry.com
Materials Science: Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and unique optical properties. alfa-chemistry.com This building block could be incorporated into novel polymers or organic electronic materials. a2bchem.com
Positron Emission Tomography (PET): The fluorine atom could potentially be substituted with the radioactive isotope Fluorine-18, making derivatives of this compound candidates for use as imaging agents in PET, a key diagnostic tool in medicine. bohrium.com
| Field | Current Application | Potential Future Applications |
| Agrochemicals | Intermediate for herbicides. googleapis.comgoogle.com | Synthesis of new, more effective or specialized pesticides. |
| Medicinal Chemistry | Not established. | Scaffolding for novel pharmaceuticals (e.g., anti-cancer, anti-infective agents). alfa-chemistry.comtandfonline.com |
| Materials Science | Not established. | Monomer for specialty fluoropolymers; building block for organic electronic materials. alfa-chemistry.coma2bchem.com |
| Medical Imaging | Not established. | Precursor for ¹⁸F-labeled PET imaging agents. bohrium.com |
Integration of Experimental and Computational Methodologies for Predictive Design
The future of chemical research lies in the powerful synergy between experimental synthesis and computational modeling. mdpi.com For a molecule like this compound, this integrated approach is key to overcoming challenges and unlocking its full potential. Density Functional Theory (DFT) calculations, in particular, offer a way to predict molecular behavior before time-consuming experiments are run. researchgate.net
This integration can be applied across the research spectrum:
Predictive Synthesis: Computational models can calculate the energy barriers for the formation of different isomers (e.g., 5-bromo vs. 6-bromo) under various catalytic conditions. acs.org This allows researchers to computationally screen potential catalysts and reaction conditions to identify the most promising candidates for achieving high selectivity in the lab.
Mechanism Elucidation: As mentioned previously, DFT can map out the entire reaction energy landscape, identifying transition states and intermediates that are fleeting and difficult to detect experimentally. acs.orgnih.govacs.org
Design of Novel Molecules: Before synthesizing a new derivative for a potential application in medicine or materials science, its electronic properties, stability, and potential activity can be modeled computationally. This allows for a rational, predictive design process, focusing experimental efforts on compounds with the highest likelihood of success.
The table below outlines how computational and experimental methods can be integrated to advance research on this compound.
| Research Goal | Experimental Method | Computational Method (DFT) | Synergistic Outcome |
| Improve Synthetic Yield | Run reaction under various conditions (catalyst, temp.); analyze product ratio via HPLC. googleapis.com | Calculate reaction energy barriers for competing pathways with different virtual catalysts. acs.org | Guided selection of optimal experimental conditions, reducing trial-and-error. |
| Understand Reaction Mechanism | Isolate intermediates; use spectroscopy (NMR) to identify structures. acs.org | Model transition state structures and reaction pathways. nih.gov | A complete, validated mechanistic picture of the transformation. |
| Discover New Applications | Synthesize derivatives and test their biological activity or material properties. | Calculate electronic properties (e.g., HOMO/LUMO) of virtual derivatives to predict reactivity/function. | Prioritization of high-potential target molecules for synthesis and testing. |
By embracing these future directions—from greener synthesis and novel catalysis to a deeper mechanistic understanding and the expansion into new fields, all underpinned by the integration of computational and experimental work—the scientific community can unlock the full potential of the versatile building block, this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-4-fluoroanisole, and how can regioselectivity be controlled during halogenation?
- Methodological Answer : The synthesis typically involves sequential electrophilic aromatic substitution (EAS) reactions. For example:
Nitration : Introduce a nitro group to direct subsequent halogenation.
Halogenation : Bromine/chlorine can be introduced using FeBr₃ or AlCl₃ as catalysts. Fluorination may require Balz-Schiemann or halogen-exchange reactions.
O-Methylation : Protect the hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions.
- Regioselectivity Control : Use steric and electronic directing effects. The methoxy group (-OMe) is ortho/para-directing, while halogens (Br, Cl, F) influence reactivity via inductive effects. Monitor reaction conditions (temperature, solvent polarity) to minimize competing pathways .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., meta-fluorine splits adjacent protons).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (Br/Cl contribute distinct clusters).
- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software refines crystal structures using diffraction data .
- Contradiction Resolution : Cross-validate data (e.g., NMR coupling constants vs. X-ray bond angles). For conflicting NOESY/ROESY results, re-examine solvent effects or crystal packing forces .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Halogenated anisoles are prone to photodegradation; store in amber vials under inert gas (N₂/Ar).
- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- Hydrolytic Sensitivity : Test pH-dependent degradation (acidic/basic conditions) via kinetic assays. Fluorine’s electronegativity may enhance resistance to hydrolysis compared to chloro/bromo analogs .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies. Focus on halogen-metal (Br/Pd) interactions and steric hindrance from adjacent substituents.
- Solvent Effects : Simulate polar aprotic solvents (DMF, THF) to optimize catalytic cycles.
- Experimental Validation : Compare computed outcomes with experimental yields using Pd(PPh₃)₄ or SPhos ligands. Contradictions between theory and practice may arise from unaccounted π-backbonding or aggregation effects .
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to model solvent compatibility.
- Experimental Triangulation : Use UV-Vis spectroscopy, dynamic light scattering (DLS), and NMR titration to assess aggregation or micelle formation.
- Case Study : If solubility in DMSO conflicts with theoretical predictions, investigate hydrogen-bonding interactions between F/Cl and DMSO’s sulfoxide group .
Q. What strategies mitigate side reactions during functionalization of this compound (e.g., demethylation or halogen displacement)?
- Methodological Answer :
- Protecting Groups : Replace -OMe with more stable groups (e.g., TBS ethers) if demethylation occurs under acidic/basic conditions.
- Selective Activation : Use Pd-catalyzed conditions favoring oxidative addition of bromine over chlorine/fluorine.
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediates (e.g., aryl-palladium complexes) and adjust stoichiometry .
Data Analysis and Validation
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?
- Methodological Answer :
- Frequency Scaling : Apply scaling factors (0.96–0.98) to computed DFT frequencies to match experimental peaks.
- Anharmonicity Corrections : Use VPT2 (vibrational perturbation theory) for overtone/combination bands.
- Experimental Artifacts : Rule out moisture (O-H stretches) or solvent residues by comparing neat vs. KBr pellet spectra .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of halogenated anisoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
